molecular formula C11H12N2OS B11690209 (2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11690209
M. Wt: 220.29 g/mol
InChI Key: QDZCWKXNZOSMKR-UHFFFAOYSA-N
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Description

(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a 1,3-thiazolidin-4-one core with a methyl group at position 3 and a 4-methylphenylimino substituent at position 2. Thiazolidin-4-ones are heterocyclic compounds known for diverse bioactivities, including antimicrobial, antiviral, and anticancer properties . The synthesis of this compound typically involves the reaction of thioglycolic acid with appropriate Schiff bases under reflux conditions in anhydrous ethanol, mediated by coupling agents like DCC (N,N-dicyclohexylcarbodiimide) .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H12N2OS/c1-8-3-5-9(6-4-8)12-11-13(2)10(14)7-15-11/h3-6H,7H2,1-2H3

InChI Key

QDZCWKXNZOSMKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)CS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a Schiff base, which is then cyclized to produce the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells. The compound may also interact with cellular pathways involved in inflammation and cancer, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidin-4-one Derivatives

Substituent Analysis and Electronic Effects

Thiazolidin-4-one derivatives are classified based on substituents at positions 2, 3, and 5 of the heterocyclic core . The target compound belongs to the 2-iminothiazolidin-4-one subclass, where the imino group at position 2 is substituted with a 4-methylphenyl group. Key comparisons include:

a) Position 2 Substitutions
  • Electron-Donating Groups: Compounds such as 2-(4-methoxyphenyl)imino-thiazolidin-4-one (e.g., 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one) feature methoxy groups that enhance solubility and hydrogen-bonding capacity .
  • Thioxo vs.
b) Position 3 Substitutions
  • Methyl vs. Sulfonyl Groups : The target compound’s 3-methyl group contrasts with sulfonyl-containing analogs (e.g., 3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidin-4-one), which exhibit steric bulk and enhanced stability due to the sulfonyl moiety .
c) Position 5 Modifications
  • Exocyclic Double Bonds: Derivatives like (2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one introduce conjugated systems that may influence electronic transitions and bioactivity .

Physicochemical Properties

Compound Name Substituents (Position) Melting Point (°C) Solubility Trends Key Spectral Data (IR, NMR)
Target Compound 3-Me, 2-(4-MePh imino) Not reported Moderate lipophilicity C=O stretch ~1648 cm⁻¹
3-(4-MePh)-2-thioxo-1,3-thiazolidin-4-one 2-thioxo, 3-(4-MePh) Not reported Higher polarity C=S stretch ~990 cm⁻¹
2-(4-ClPh)-3-(phenethyl)-thiazolidin-4-one 2-(4-ClPh), 3-phenethyl Not reported Enhanced lipophilicity Aromatic C-Cl ~700 cm⁻¹
3-(4-MePh)-2-(4-MeOPh imino)-thiazolidin-4-one 2-(4-MeOPh imino), 3-(4-MePh) Not reported Improved solubility OCH₃ signal ~3.77 ppm (¹H NMR)

Structural and Crystallographic Insights

  • Crystal Packing : The para-methyl group in the target compound likely induces steric effects similar to 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, which forms planar layers via π-π stacking .
  • Bond Lengths: Imino (C=N) bond lengths in 2-iminothiazolidinones (~1.28 Å) are shorter than thioxo (C=S) analogs (~1.67 Å), influencing resonance stabilization and reactivity .

Biological Activity

The compound (2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one , a derivative of thiazolidin-4-one, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and antibiofilm properties, supported by relevant research findings and data.

  • Molecular Formula : C13H14N2OS
  • Molecular Weight : 250.33 g/mol

Antimicrobial Activity

Thiazolidin-4-one derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. A study demonstrated that various thiazolidinone derivatives showed promising activity against a range of bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values for thiazolidinone derivatives ranged from 0.5 to 378.5 µM against Staphylococcus aureus and Escherichia coli.
  • Specific derivatives achieved MIC values as low as 0.5 µg/mL against S. aureus, indicating potent antibacterial activity .

Anticancer Activity

Research has highlighted the potential anticancer effects of thiazolidinone derivatives. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Case Studies:

  • Study on Cell Lines : A series of thiazolidinone derivatives were tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 to 50 µM.
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival .

Antibiofilm Activity

Biofilms pose a significant challenge in treating infections due to their resistance to conventional antibiotics. Thiazolidinone derivatives have shown potential in disrupting biofilm formation.

Research Insights:

  • A review indicated that compounds with a thiazolidinone core could effectively inhibit biofilm formation in bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa.
  • The antibiofilm activity was assessed using biofilm inhibition concentration (BIC), with some compounds demonstrating BIC values as low as 2.22 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Data Summary Table

Biological ActivityTest OrganismMIC/BIC ValueReference
AntibacterialStaphylococcus aureus0.5 µg/mL
AnticancerVarious cancer cell linesIC50: 10 - 50 µM
AntibiofilmStaphylococcus epidermidisBIC: 2.22 µg/mL

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